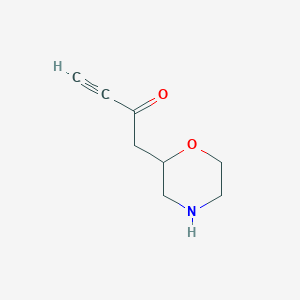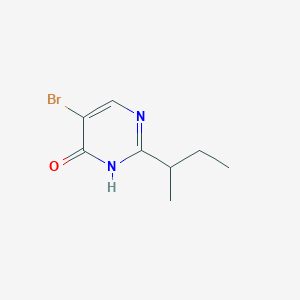
2-(2,2-Dimethylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Dimethylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2-Dimethylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(2,2-Dimethylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 2-(2,2-Dimethylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt normal cellular processes and lead to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,2-Dimethylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
- 2-(2,2-Dimethylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-3-carboxylic acid
Uniqueness
2-(2,2-Dimethylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclopropyl group and pyrimidine core contribute to its stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H12N2O3 |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
2-(2,2-dimethylcyclopropyl)-6-oxo-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3/c1-10(2)3-6(10)7-11-4-5(9(14)15)8(13)12-7/h4,6H,3H2,1-2H3,(H,14,15)(H,11,12,13) |
InChI-Schlüssel |
SIBFYWVODGEEIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1C2=NC=C(C(=O)N2)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1-[(ethylamino)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate](/img/structure/B13166874.png)
![N-[(3-aminocyclobutyl)methyl]acetamide](/img/structure/B13166878.png)



![(1S)-1-[4-(azepan-1-ylsulfonyl)phenyl]-2-bromoethanol](/img/structure/B13166914.png)

![5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13166925.png)



![2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid](/img/structure/B13166947.png)


